molecular formula C14H11FO3 B1344792 4-(4-Fluoro-3-methoxyphenyl)benzoic acid CAS No. 865186-68-1

4-(4-Fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B1344792
CAS No.: 865186-68-1
M. Wt: 246.23 g/mol
InChI Key: OSKMZVNVGYHUHG-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a biphenyl scaffold. The primary benzene ring contains a carboxylic acid group at position 4, while the secondary aromatic ring is substituted with a fluorine atom at position 4 and a methoxy group at position 2. The compound is of interest in drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and halogenated motifs .

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKMZVNVGYHUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631084
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865186-68-1
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzene.

    Bromination: The starting material is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluoroanisole.

    Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the biphenyl derivative.

    Oxidation: The biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling Reactions

This reaction is pivotal for constructing the biphenyl backbone. In one synthesis route, 4-fluoro-3-methoxybenzene undergoes bromination to form 4-bromo-3-fluoroanisole, which then participates in a palladium-catalyzed Suzuki coupling with phenylboronic acid .

Reaction Step Reagents/Conditions Yield Key Product
BrominationBr₂, Fe/AlBr₃70–85%4-Bromo-3-fluoroanisole
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C)65–75%4-(4-Fluoro-3-methoxyphenyl)biphenyl
OxidationKMnO₄ or CrO₃60–70%Target carboxylic acid

This method is scalable and widely used in industrial settings with continuous flow reactors .

Oxidation and Reduction Reactions

The carboxylic acid group undergoes typical redox transformations:

  • Oxidation : While the carboxylic acid is already oxidized, further oxidation of the methoxy group (e.g., to a quinone) is possible under strong conditions (KMnO₄/H₂SO₄).
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a benzyl alcohol derivative .
Reaction Type Reagents Conditions Product
Methoxy OxidationKMnO₄, H₂SO₄100°C, 6 hr4-(4-Fluoro-3-oxyphenyl)benzoic acid
Carboxylic Acid ReductionLiAlH₄, THF0°C → reflux, 12 hr4-(4-Fluoro-3-methoxyphenyl)benzyl alcohol

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position is susceptible to NAS due to the electron-withdrawing effect of the carboxylic acid group. Amines or thiols can displace fluorine under basic conditions .

Nucleophile Reagents/Conditions Yield Product
AnilineK₂CO₃, DMF, 120°C, 24 hr50–60%4-(3-Methoxy-4-anilinophenyl)benzoic acid
Sodium ThiophenolateCuI, DMSO, 100°C, 18 hr45–55%4-(3-Methoxy-4-thiophenoxyphenyl)benzoic acid

Esterification and Saponification

The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzed back under acidic or basic conditions .

Reaction Reagents Conditions Product
Fischer EsterificationCH₃OH, H₂SO₄, reflux6–8 hrMethyl 4-(4-fluoro-3-methoxyphenyl)benzoate
SaponificationNaOH, H₂O/EtOH, reflux2–3 hrRegenerated carboxylic acid

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho/para positions. Nitration and sulfonation have been reported :

Electrophile Reagents Conditions Product
Nitronium ionHNO₃, H₂SO₄0–5°C, 2 hr4-(4-Fluoro-3-methoxy-5-nitrophenyl)benzoic acid
Sulfur TrioxideSO₃, H₂SO₄60°C, 4 hr4-(4-Fluoro-3-methoxy-5-sulfophenyl)benzoic acid

Decarboxylation and Derivatives

Thermal decarboxylation (200–250°C) removes CO₂, yielding 4-fluoro-3-methoxybiphenyl. The acid also forms acyl chlorides (SOCl₂) for nucleophilic acyl substitutions .

Derivatization Reagents Product Application
Acyl ChlorideSOCl₂, reflux4-(4-Fluoro-3-methoxyphenyl)benzoyl chlorideAmide/ester synthesis
Amide FormationNH₃, RT4-(4-Fluoro-3-methoxyphenyl)benzamidePolymer/pharmaceutical intermediates

Photochemical Reactions

UV irradiation in the presence of nitrobenzene induces radical coupling, generating dimeric or cross-coupled products .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-(4-Fluoro-3-methoxyphenyl)benzoic acid serves as a building block in synthesizing complex organic molecules and is employed in catalytic reactions to study substituent effects on reaction mechanisms.
  • Biology In biochemical studies, it helps researchers investigate interactions of fluoro and methoxy groups with biological molecules.
  • Medicine Due to its structural features, this compound is explored as a potential lead in developing new pharmaceuticals. Similar compounds have demonstrated potential anticancer properties, exhibiting cytotoxic effects against cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through pathways like microtubule destabilization and cell cycle progression.
  • Materials Science It is also considered for developing new materials with specific electronic or optical properties.

This compound's structure, which includes fluorine and methoxy groups, suggests unique interactions with biological targets, making it a candidate for pharmacological applications. The introduction of fluorine can enhance the lipophilicity and metabolic stability of organic compounds, which is crucial for their biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound may possess anticancer properties. Derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization and interference with cell cycle progression.

Anticancer Activity of 4-(4-F-3-OMeC6H4)BA

CompoundCell LineIC50 (μM)Mechanism of Action
4-(4-F-3-OMeC6H4)BAMDA-MB-2312.43-7.84Apoptosis induction, microtubule destabilization
4-(4-F-3-OMeC6H4)BAHepG24.98-14.65Cell cycle arrest in G2/M phase

Potential inhibitory effects

This compound has been studied for its potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity through electronic and steric effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Halogenated Derivatives
  • 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid (): Structure: Chlorine replaces the carboxylic acid's hydrogen at position 2. Impact: The electron-withdrawing chlorine increases acidity (lower pKa) compared to the parent compound. It also enhances reactivity, as noted in its MSDS, which highlights higher toxicity (harmful via inhalation, skin contact, or ingestion) . Applications: Likely used as an intermediate in synthesizing more complex halogenated pharmaceuticals.
  • 4-Fluoro-3-methoxybenzoic acid ():

    • Structure : A single benzene ring with fluorine (position 4) and methoxy (position 3) substituents.
    • Comparison : Simpler structure lacking the biphenyl system of the target compound. Reduced molecular weight (184.15 g/mol vs. ~260 g/mol for the parent) lowers lipophilicity, affecting membrane permeability. Commonly used as a building block in organic synthesis .
Sulfonamide and Trifluoromethyl Derivatives
  • 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (): Structure: Incorporates a sulfonylamino linker between the two aromatic rings. Impact: The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The pKa is predicted to be ~4.06, slightly higher than typical benzoic acids due to electron donation from the sulfonyl group . Applications: Potential use in protease inhibition due to sulfonamide's affinity for metal ions.
  • 4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid (): Structure: Trifluoromethyl (-CF₃) substituent on the benzyloxy group. Impact: The -CF₃ group significantly increases acidity (pKa ~2.5–3.0) and metabolic stability. This derivative shows improved bioavailability in preclinical studies compared to non-fluorinated analogs .

Natural Product-Derived Benzoic Acids

  • 4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid ():

    • Structure : A hydroxyl group at position 4 and a methoxy-alkyl chain at position 3.
    • Comparison : The alkyl chain enhances lipophilicity, making it more membrane-permeable than the target compound. Isolated from fungi, it exhibits moderate antimicrobial activity .
  • 3,5-Dimethoxy-4-hydroxybenzoic acid (): Structure: Symmetric methoxy groups at positions 3 and 5, with a hydroxyl group at position 4. Impact: The hydroxyl group increases antioxidant capacity, as seen in plant-derived phenolic acids. Lower acidity (pKa ~4.5) compared to fluorine-containing analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Melting Point (°C) Key Features
4-(4-Fluoro-3-methoxyphenyl)benzoic acid C₁₄H₁₁FO₃ 260.24 ~2.8* Not reported Biphenyl, fluorine, methoxy
4-Fluoro-3-methoxybenzoic acid C₈H₇FO₃ 184.15 ~2.5 180–182† Single-ring, high acidity
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid C₁₄H₁₂FNO₄S 309.31 4.06‡ 497.2 (predicted) Sulfonamide linker, polar
4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid C₁₃H₁₈O₄ 262.28 ~4.2 Not reported Alkyl chain, fungal origin

*Estimated based on fluorine and methoxy substituent effects. †From . ‡Predicted value from .

Biological Activity

4-(4-Fluoro-3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound's structural features, particularly the presence of fluorine and methoxy groups, suggest it may exhibit unique interactions with biological targets, making it a candidate for pharmacological applications.

The molecular formula of this compound is C14H11FO3. Its structure includes a benzoic acid moiety linked to a phenyl group substituted with a fluorine atom and a methoxy group. The introduction of fluorine often enhances the lipophilicity and metabolic stability of organic compounds, which can be crucial for their biological activity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, such as microtubule destabilization and interference with cell cycle progression .

CompoundCell LineIC50 (μM)Mechanism of Action
4-(4-F-3-OMeC6H4)BAMDA-MB-2312.43-7.84Apoptosis induction, microtubule destabilization
4-(4-F-3-OMeC6H4)BAHepG24.98-14.65Cell cycle arrest in G2/M phase

Anti-inflammatory Effects

The anti-inflammatory potential of fluorinated benzoic acids has been explored in various models. These compounds can inhibit the production of inflammatory cytokines and reduce the activation of pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests that this compound may play a role in modulating inflammatory responses in diseases like arthritis or pulmonary fibrosis .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies indicate that while some fluorinated compounds can exhibit toxicity due to metabolic byproducts, others show low toxicity at therapeutic doses. The specific toxicity profile of this compound remains to be fully elucidated through comprehensive in vivo studies .

Case Studies

  • In Vitro Studies : In a study examining the effects on A549 lung cancer cells, treatment with derivatives similar to this compound resulted in significant reductions in cell viability when exposed to TGF-β1, highlighting its potential use in targeting fibrotic processes associated with cancer .
  • In Vivo Models : Animal models have demonstrated that compounds structurally related to this compound can alleviate symptoms associated with lung inflammation and fibrosis, suggesting therapeutic potential in respiratory diseases .

Q & A

Q. Advanced Optimization :

  • Side Reaction Mitigation : Competing protodeboronation of the boronic acid can occur under basic conditions. Using Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a THF/H₂O (3:1) system at 80°C minimizes this issue .
  • Protecting Groups : Methyl ester intermediates (e.g., methyl 4-bromobenzoate) prevent unwanted decarboxylation during coupling. Hydrolysis with LiOH in MeOH/H₂O (1:1) at 60°C ensures complete deprotection .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns. For example, the fluorine atom induces deshielding (~δ 7.2–7.5 ppm for aromatic protons), while the methoxy group appears as a singlet at δ 3.8–4.0 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. Advanced Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ at m/z 263.0521 (calculated for C₁₄H₁₀FO₃⁻) .
  • X-Ray Crystallography : Resolves stereoelectronic effects of fluorine and methoxy groups on crystal packing .

How do the electronic properties of the fluorine and methoxy substituents influence reactivity in downstream applications?

Basic Reactivity :
The fluoro group is electron-withdrawing (-I effect), activating the ring for electrophilic substitution at the para position. The methoxy group (+M effect) directs nucleophilic attack to the ortho position .

Q. Advanced Mechanistic Insights :

  • Nucleophilic Aromatic Substitution (NAS) : Fluorine’s electronegativity enhances NAS at the 4-position under basic conditions (e.g., K₂CO₃/DMF, 120°C) .
  • Photostability : The methoxy group reduces photooxidation risks compared to hydroxylated analogs, as shown in UV stability assays (λ > 300 nm) .

What are the solubility challenges of this compound in common solvents, and how can they be addressed?

Q. Basic Solubility Profile :

  • Polar Solvents : Sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL) or MeOH (10 mg/mL) .

Q. Advanced Formulation Strategies :

  • Co-Solvent Systems : Use DMSO:H₂O (1:4) for biological assays to prevent precipitation .
  • Salt Formation : Sodium or potassium salts improve aqueous solubility (e.g., 5 mg/mL in PBS at pH 7.4) .

What biological targets or pathways are associated with this compound, and how is its activity modulated by structural analogs?

Q. Basic Activity Screening :

  • Enzyme Inhibition : Demonstrates moderate inhibition (IC₅₀ = 12 µM) against COX-2 in vitro, attributed to the fluorophenyl moiety’s mimicry of arachidonic acid .

Q. Advanced Structure-Activity Relationship (SAR) :

  • Methoxy vs. Hydroxy : Replacing methoxy with hydroxy reduces logP (from 2.8 to 2.2) but increases metabolic clearance in hepatocyte assays (t₁/₂ < 30 min) .
  • Fluorine Positioning : 3-Fluoro substitution (vs. 4-fluoro) decreases COX-2 affinity by 5-fold due to steric clashes in the active site .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Basic Modeling Tools :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to optimize redox stability .
  • Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonding with COX-2 Arg120) .

Q. Advanced Applications :

  • MD Simulations : Reveal conformational flexibility of the methoxy group in aqueous environments, informing prodrug designs .
  • ADMET Prediction (SwissADME) : LogS = -3.2 and BBB permeability = 0.1 (low CNS penetration) guide peripheral targeting .

What are the critical contradictions in reported data on this compound’s spectral properties, and how can they be resolved?

Q. Data Discrepancies :

  • ¹³C NMR Shifts : Conflicting reports for the carboxylic carbon (δ 168–172 ppm vs. δ 165–168 ppm) due to solvent polarity effects (DMSO-d₆ vs. CDCl₃) .

Q. Resolution Strategies :

  • Standardized Protocols : Acquire spectra in DMSO-d₆ at 25°C with TMS as internal reference .
  • 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., methoxy carbon at δ 56.2 ppm) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Stability Profile :

  • pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) but remains stable at pH 7–9 .

Q. Advanced Storage Recommendations :

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
  • In Situ Monitoring : Use UV-Vis spectroscopy (λmax = 265 nm) to track degradation kinetics during reactions .

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